

# Physicochemical properties of 1-(3-Chlorophenyl)propylamine

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## Compound of Interest

Compound Name:	<i>[1-(3-Chlorophenyl)propyl] (methyl)amine</i>
CAS No.:	953729-66-3
Cat. No.:	B13898572

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An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)propylamine

## Introduction

1-(3-Chlorophenyl)propylamine is a substituted phenethylamine derivative, a structural motif of significant interest in medicinal chemistry and drug development. The physicochemical properties of such a molecule are the bedrock upon which its entire pharmacological profile is built. These fundamental characteristics—including solubility, acidity, and lipophilicity—govern the absorption, distribution, metabolism, and excretion (ADME) of the compound, ultimately determining its bioavailability, efficacy, and potential for therapeutic application.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Chlorophenyl)propylamine. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also detailed, field-proven experimental protocols for their determination. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this

document serves as a practical and reliable resource for the scientific community. Based on its structural features, this compound is hypothesized to interact with the central nervous system, potentially as a monoamine reuptake inhibitor.[1]

## Core Physicochemical & Predicted ADME Properties

A molecule's journey through the body is dictated by its inherent physical and chemical nature. The following table summarizes the key properties of 1-(3-Chlorophenyl)propylamine. It is important to note that while some data are derived from public databases, specific experimental values for this compound are not extensively published. Therefore, some values are based on predictions from validated in silico models or data from structurally analogous compounds.

Property	Value / Predicted Value	Data Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN	PubChem
Molecular Weight	169.65 g/mol	PubChem[2]
Boiling Point	-220-221°C (for 3-Phenylpropylamine)	Fisher Scientific[3]
Aqueous Solubility	Moderately Soluble (Predicted)	SwissADME[4]
pKa (Strongest Basic)	-9.9 (Predicted for similar amine)	ADMETlab 2.0[4]
LogP (Octanol/Water)	-2.2-2.9 (Predicted)	XLogP3[2], SwissADME[4]
Blood-Brain Barrier	Permeant (Predicted)	SwissADME[4]
GI Absorption	High (Predicted)	SwissADME[4]

## Experimental Determination of Physicochemical Properties

The validation of predicted properties through rigorous experimentation is a cornerstone of drug development. The following sections detail robust, standard protocols for determining the key physicochemical parameters of 1-(3-Chlorophenyl)propylamine.

## Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities depress and broaden this range.<sup>[5]</sup>

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

- Rationale: This method provides an accurate and reproducible measurement of the melting range by ensuring slow, controlled heating, which allows the sample and the thermometer to remain in thermal equilibrium.
- Methodology:
  - Sample Preparation: A small amount of the crystalline 1-(3-Chlorophenyl)propylamine is finely crushed into a powder. The open end of a glass capillary tube is jabbed into the powder to load a 2-3 mm column of the sample.<sup>[6][7]</sup> The tube is then inverted and tapped gently, or dropped through a long glass tube, to tightly pack the sample at the sealed end.<sup>[5][7]</sup>
  - Initial Rapid Determination (Optional): If the approximate melting point is unknown, a preliminary "fast run" is conducted by heating the sample at a rate of 5-10°C per minute to establish a rough estimate.<sup>[6][7]</sup> A fresh sample must be used for the subsequent accurate determination.<sup>[7]</sup>
  - Accurate Determination: The apparatus is allowed to cool to at least 20°C below the estimated melting point. A fresh, packed capillary tube is inserted into the heating block.<sup>[6]</sup>
  - The sample is heated rapidly to about 20°C below the expected melting point, after which the heating rate is reduced significantly to approximately 1-2°C per minute.<sup>[6]</sup>
  - Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal liquefies. The melting point is reported as the range T1-T2.<sup>[6]</sup>

## Boiling Point Determination

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a fundamental physical constant for liquids.[8] For small sample quantities, a micro boiling point determination is the preferred method.

Protocol: Micro Boiling Point Determination using a Thiele Tube

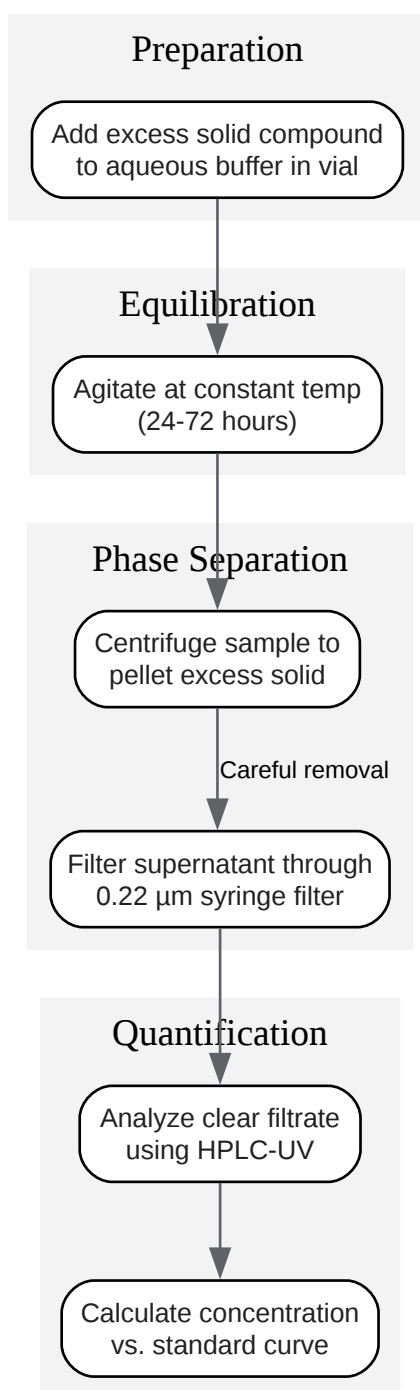
- Rationale: This technique is ideal for small sample volumes and relies on trapping the compound's vapor in an inverted capillary tube. The boiling point is identified as the temperature at which the external atmospheric pressure and the internal vapor pressure are in equilibrium.[9]
- Methodology:
  - Apparatus Setup: Approximately 0.5 mL of 1-(3-Chlorophenyl)propylamine is placed into a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is placed inside the test tube with its open end down.[9]
  - The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]
  - The entire assembly is placed in a Thiele tube containing a high-boiling mineral oil, ensuring the rubber band remains above the oil level.[10]
  - Heating: The side arm of the Thiele tube is gently heated with a microburner. This design ensures uniform heating of the oil bath via convection currents.[10]
  - Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary as trapped air and then the compound's vapor escape.[9] Heating should continue until a continuous and rapid stream of bubbles is observed.
  - Data Recording: The heat source is removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9][10]

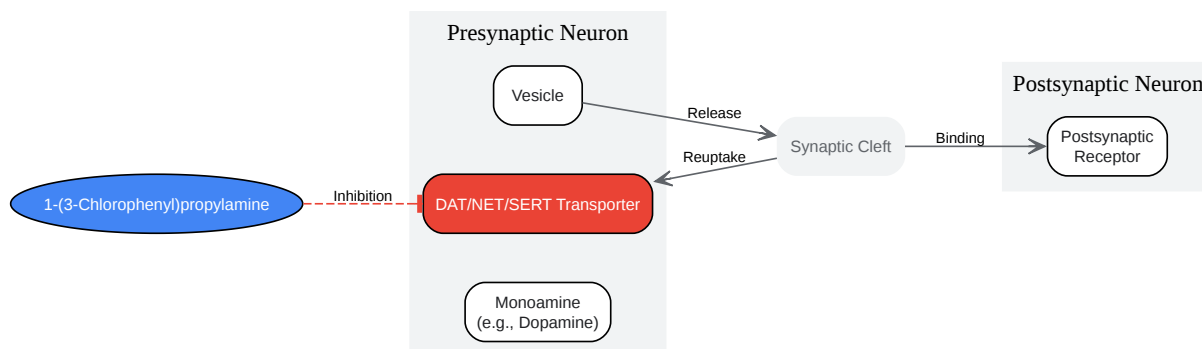
## Aqueous Solubility Determination

Thermodynamic solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is the universally recognized gold-standard for its determination due to its direct measurement of the compound in a saturated solution at equilibrium.[\[11\]](#)[\[12\]](#)[\[13\]](#)

#### Protocol: Shake-Flask Equilibrium Solubility Method

- Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the dissolved solute, providing the most accurate and thermodynamically relevant solubility value. The choice of buffer (e.g., phosphate-buffered saline, PBS) and temperature (e.g., 37°C) is critical for mimicking physiological conditions.[\[12\]](#)[\[14\]](#)
- Methodology:
  - Preparation: An excess amount of solid 1-(3-Chlorophenyl)propylamine is added to a sealed vial containing a known volume of a relevant aqueous buffer (e.g., PBS, pH 7.4). "Excess" ensures that a solid phase remains after equilibrium is achieved.[\[11\]](#)
  - Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[11\]](#)[\[12\]](#)
  - Phase Separation: After agitation, the sample is allowed to stand to permit the settling of undissolved solid. The supernatant is then carefully removed and clarified by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter.[\[11\]](#)[\[12\]](#)
  - Quantification: The concentration of the dissolved compound in the clear filtrate is accurately determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.[\[11\]](#)[\[14\]](#)
  - Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.





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Caption: Hypothesized mechanism of monoamine transporter inhibition.

## Conclusion

The in silico profiling and structural analysis of 1-(3-Chlorophenyl)propylamine suggest it is a compound with potential for central nervous system activity. Its fundamental physicochemical properties are the critical determinants of its behavior in biological systems. This guide has provided a framework for understanding these properties and has detailed robust, validated experimental protocols for their measurement. The rigorous application of these methodologies is essential for any further investigation into the pharmacological potential of this and other novel chemical entities, ensuring a solid foundation for successful drug discovery and development programs.

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